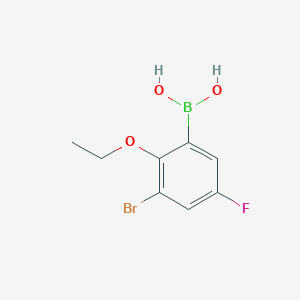

3-Bromo-2-ethoxy-5-fluorophenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-2-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQYFCFOYYCYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584229 | |

| Record name | (3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-82-8 | |

| Record name | B-(3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352534-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-ethoxy-5-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluorophenylboronic acid typically involves the bromination, ethoxylation, and fluorination of a phenylboronic acid precursor. One common method includes the lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of high-purity reagents and solvents, and the final product is often purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-5-fluorophenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

3-Bromo-2-ethoxy-5-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The presence of bromine, ethoxy, and fluorine substituents enhances its reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : (3-Bromo-2-ethoxy-5-fluorophenyl)boronic acid

- CAS Number : 352534-82-8

- Molecular Formula : C₈H₉BBrFO₃

- Molecular Weight : 262.87 g/mol

- Structure : The compound features a phenyl ring substituted with bromine (position 3), ethoxy (position 2), fluorine (position 5), and a boronic acid group (-B(OH)₂) (position 1) .

Physical Properties :

- Melting Point : 105–110°C

- Safety Data : Classified as an irritant (Xi) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Boronic Acids

Substituent Variations: Alkoxy and Halogen Groups

The table below compares 3-bromo-2-ethoxy-5-fluorophenylboronic acid with analogs differing in substituent type, position, or electronic effects:

Electronic and Steric Effects

- Steric Hindrance : The ethoxy group (OEt) introduces greater steric bulk than methoxy (OMe), which may reduce coupling efficiency with sterically hindered substrates .

- Halogen Substitution : Replacing fluorine with chlorine (as in 5-Bromo-3-chloro-2-ethoxyphenylboronic acid) increases molecular weight and alters electronic properties, affecting reactivity in aryl-aryl bond formation .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s fluorine atom (electron-withdrawing) and ethoxy group (electron-donating) create a balanced electronic profile, making it versatile for coupling with aryl halides .

- Comparison with Positional Isomers : The isomer 2-Bromo-3-ethoxy-6-fluorophenylboronic acid (Br at position 2) may exhibit lower reactivity due to reduced conjugation effects compared to Br at position 3 .

Biological Activity

3-Bromo-2-ethoxy-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in research and applications.

Chemical Structure and Properties

Chemical Formula: CHBBrFO

Molecular Weight: 267.02 g/mol

CAS Number: 352534-82-8

The compound features a boron atom bonded to a phenyl ring that is substituted with bromine, fluorine, and an ethoxy group. This structural configuration is crucial for its reactivity and biological interactions.

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding to diols and other nucleophilic sites. This property allows them to modulate enzyme activity and influence various biochemical pathways.

- Enzyme Inhibition: The boron atom can form covalent bonds with serine residues in enzymes, effectively inhibiting their function. This mechanism is particularly relevant in the context of β-lactamase inhibitors where boronic acids mimic the natural substrates of these enzymes .

- Drug Delivery Systems: Boronic acids have been explored as drug delivery agents due to their ability to bind selectively to glycoproteins on cancer cells, enhancing the selectivity and efficacy of anticancer drugs .

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. The ability of this compound to inhibit cancer cell growth has been linked to its interaction with cellular pathways involved in tumor progression.

- Cell Line Studies: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Its effectiveness is attributed to its ability to interfere with signaling pathways critical for cell survival and proliferation .

Antibacterial Activity

Boronic acids have also been recognized for their antibacterial properties. This compound has been investigated as a potential inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Inhibition Studies: Compounds similar to this compound have demonstrated low nanomolar inhibitory constants against class C β-lactamases, suggesting strong potential as antibacterial agents .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.